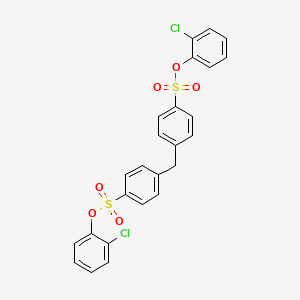![molecular formula C22H24N2O4 B4839268 N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide
Descripción general
Descripción
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide, commonly known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its ability to induce a sense of euphoria, empathy, and increased sociability. MDMA belongs to the amphetamine class of drugs and is chemically similar to both amphetamines and hallucinogens. MDMA is often referred to as "ecstasy" or "molly" and is commonly used in social settings such as parties and music festivals. MDMA is a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use.
Mecanismo De Acción
MDMA works by increasing the activity of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is responsible for regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in the brain's reward and pleasure centers. MDMA causes a surge in the release of these neurotransmitters, leading to feelings of euphoria, increased sociability, and heightened empathy.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, elevated body temperature, and dehydration. MDMA also causes the release of hormones such as oxytocin, which is associated with social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to induce a state of heightened empathy and social bonding, which can be useful for studying social behavior and interactions. However, MDMA also has a number of limitations, including its potential for abuse and the risk of neurotoxicity with repeated use.
Direcciones Futuras
There are a number of potential future directions for research on MDMA. One area of interest is the potential use of MDMA in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy, to treat a variety of mental health disorders. Another area of interest is the development of safer and more effective synthetic analogs of MDMA that can be used for therapeutic purposes. Finally, there is a need for further research on the long-term effects of MDMA use, particularly in heavy users.
Aplicaciones Científicas De Investigación
MDMA has been studied extensively for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall quality of life for patients. MDMA is also being studied for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-24(5-2)22(26)18(23-21(25)17-9-6-15(3)7-10-17)12-16-8-11-19-20(13-16)28-14-27-19/h6-13H,4-5,14H2,1-3H3,(H,23,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZEMMXQBZJML-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4839199.png)

![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)
![4-(4-hydroxy-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4839207.png)
![2-(2-chloro-5-methylphenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4839208.png)
![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)

![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4839235.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839249.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)

![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4839282.png)